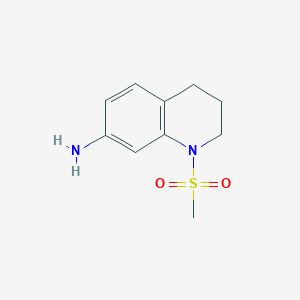
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Vue d'ensemble
Description
The compound “1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” contains a tetrahydroquinoline core, which is a type of heterocyclic compound. It also contains a methylsulfonyl group and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline core likely contributes to the rigidity of the molecule, while the methylsulfonyl and amine groups may participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group can act as a nucleophile or base, while the sulfonyl group can act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amine groups could impact its solubility .Applications De Recherche Scientifique
Enzyme Inhibition and Selectivity
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Studies have shown that its selectivity towards PNMT, as compared to the alpha 2-adrenoceptor, is significant, making it a useful compound for research in neurochemistry and pharmacology (Grunewald et al., 1997).
Synthesis and Chemical Reactivity
This compound and its derivatives have been synthesized through various chemical reactions, including cyclic amination onto aromatic rings of sulfonamides and radical cyclizations. These synthesis methods are crucial for producing the compound in quantities sufficient for research and potential therapeutic applications (Togo, Hoshina, & Yokoyama, 1996); (Togo, Hoshina, & Yokoyama, 1997).
Antioxidant Activity
Compounds like this compound have been evaluated for their antioxidant activities. Studies have found that certain 1,2,3,4-tetrahydroquinolines exhibit significant antioxidant properties, which could have implications in the treatment of diseases caused by oxidative stress (Nishiyama et al., 2003).
Potential Neurological Implications
Research has identified 1,2,3,4-tetrahydroquinoline and its derivatives in rat brain, suggesting a role in neurological functions or disorders. For instance, endogenous amines like these have been implicated in conditions such as parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Pharmaceutical Development
The compound's ability to inhibit specific enzymes with high selectivity makes it a candidate for the development of pharmaceuticals, particularly in the realm of neurological disorders. Its chemical properties allow for modifications that could enhance its effectiveness and specificity (Grunewald, Romero, & Criscione, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYQFQJWXVRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)

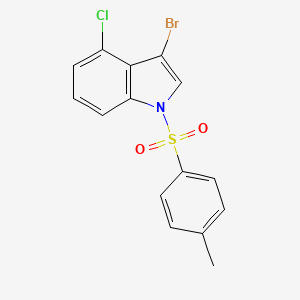
![[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3043619.png)

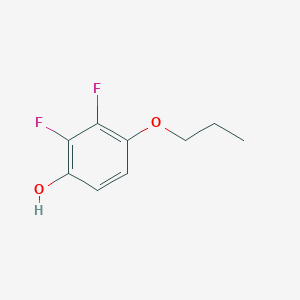
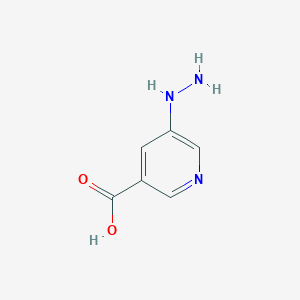

![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)
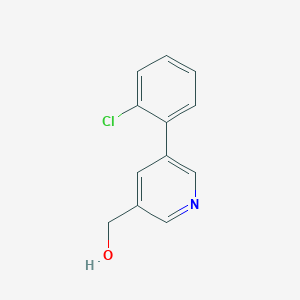
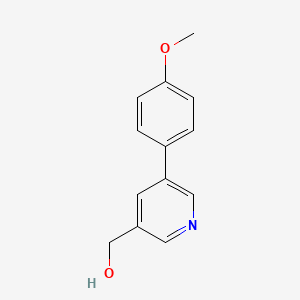
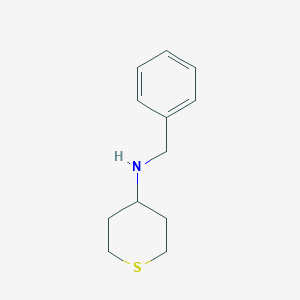
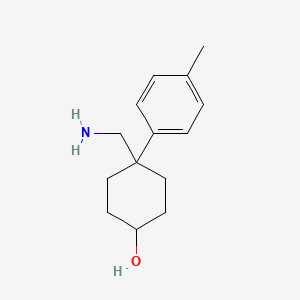
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)